molecular formula C15H12N4O4S2 B2911819 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034273-86-2

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2911819
CAS No.: 2034273-86-2
M. Wt: 376.41
InChI Key: ZYCASFOHNUGMPJ-UHFFFAOYSA-N
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound with a unique structure, combining various heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves multi-step reactions. Starting from simple precursor molecules, these reactions often include cyclization, sulfonation, and alkylation processes under controlled conditions. Common conditions involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or transition metal complexes to facilitate the various chemical transformations.

Industrial Production Methods: While laboratory synthesis methods may vary, industrial production often focuses on optimizing yield and purity. This can involve scaling up the reactions using continuous flow systems, rigorous control of reaction parameters (temperature, pressure, pH), and employing automated synthesis machinery to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions It Undergoes: N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo a variety of reactions such as:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions Used: Typical reagents include oxidizing agents (like hydrogen peroxide), reducing agents (like sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often require inert atmospheres, specific temperature ranges, and solvent choices to drive the desired transformation.

Major Products Formed: Depending on the reaction conditions, major products can include different derivatives where functional groups are added or modified. This versatility allows the compound to be tailored for specific applications by altering its functional groups.

Scientific Research Applications

Chemistry: : Utilized in creating novel polymers and materials due to its stable structure and reactive sites. Biology : Investigated for potential roles in biochemical pathways and enzyme interactions. Medicine : Explored as a potential drug candidate due to its unique molecular framework which can interact with various biological targets. Industry : Used in the development of new dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action varies based on the application:

  • Molecular Targets: : It may target specific enzymes or receptors in biochemical applications.

  • Pathways Involved: : In medicine, it might influence metabolic or signaling pathways by binding to proteins or nucleic acids.

Comparison with Similar Compounds

Compared to other compounds in the same class, such as various benzo[c][1,2,5]thiadiazoles or furo[2,3-c]pyridines, N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide stands out due to its multifunctional structure which allows it to participate in a broader range of reactions and applications. Similar compounds may include:

  • Benzo[c][1,2,5]thiadiazole derivatives

  • Furo[2,3-c]pyridine derivatives

This multifaceted approach ensures that this compound remains a compound of high interest across various scientific fields.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S2/c20-15-14-10(5-9-23-14)4-7-19(15)8-6-16-25(21,22)12-3-1-2-11-13(12)18-24-17-11/h1-5,7,9,16H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCASFOHNUGMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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